Artemisinic acid Artemisinic acid (+)-artemisinic acid is a monocarboxylic acid that is prop-2-enoic acid which is substituted at position 2 by a 4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl group (the 1S,4R,4aS,8aR diastereoisomer). It is a sesquiterpenoid precursor of artemisinin, obtained from sweet wormwood, Artemisia annua. It has a role as a metabolite. It is a monocarboxylic acid, a carbobicyclic compound, a sesquiterpenoid and a member of octahydronaphthalenes. It is functionally related to a (+)-artemisinic alcohol. It is a conjugate acid of a (+)-artemisinate.
Artemisinic acid is a natural product found in Artemisia annua, Artemisia carvifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 80286-58-4
VCID: VC21335265
InChI: InChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17)/t10-,12+,13+,14+/m1/s1
SMILES:
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

Artemisinic acid

CAS No.: 80286-58-4

Cat. No.: VC21335265

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

Artemisinic acid - 80286-58-4

CAS No. 80286-58-4
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid
Standard InChI InChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17)/t10-,12+,13+,14+/m1/s1
Standard InChI Key PLQMEXSCSAIXGB-SAXRGWBVSA-N
Isomeric SMILES C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C(=O)O
Canonical SMILES CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)O

Chemical Properties and Structure

Artemisinic acid possesses a complex molecular structure with the chemical formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol . Its IUPAC name is 1R,2,3,4R,4aS,5,6,8aR-octahydro-4,7-dimethyl-α-methylene-1-naphthaleneacetic acid . The compound features a methylene group and a carboxylic acid functional group attached to a partially saturated naphthalene ring system with methyl substituents .

In terms of physical and chemical properties, artemisinic acid appears as a crystalline solid with a UV/Vis absorption maximum at 333 nm . The compound exhibits varying solubility in different solvents, which affects its extraction and purification processes. Artemisinic acid demonstrates good solubility in organic solvents but limited solubility in aqueous media, as detailed in Table 1.

Table 1: Solubility Properties of Artemisinic Acid

SolventApproximate Solubility
Ethanol16 mg/ml
DMSO10 mg/ml
DMF20 mg/ml
PBS (pH 7.2, 1:1 with DMF)0.5 mg/ml

Artemisinic acid is chemically reactive due to its carboxylic acid group and unsaturated bonds, making it valuable for various chemical transformations, particularly in the semi-synthetic production of artemisinin .

Biological Sources and Extraction

Natural Sources

Artemisinic acid is predominantly found in Artemisia annua L. (sweet wormwood), a plant native to Asia but now cultivated worldwide due to its medicinal value . The compound accumulates in the glandular trichomes of the plant, which are specialized structures on the leaf surface that produce and store various secondary metabolites . While A. annua remains the primary natural source, artemisinic acid has been reported in other Artemisia species as well, though typically in lower concentrations .

Extraction Methods

Traditional extraction of artemisinic acid from plant material involves several approaches including solvent extraction using organic solvents such as ethanol, methanol, or hexane . The extraction efficiency depends on various factors including solvent choice, temperature, extraction time, and plant material preparation. Purification typically involves chromatographic techniques to separate artemisinic acid from other plant constituents .

The limited and variable natural supply of artemisinic acid from plant sources has led to the development of alternative production methods, including metabolic engineering approaches in microbial hosts, which will be discussed in subsequent sections .

Mechanism of Action

Effects on Adipocyte Differentiation

One of the most well-documented biological activities of artemisinic acid is its ability to inhibit adipocyte differentiation in human adipose tissue-derived mesenchymal stem cells (hAMSCs) . Research has demonstrated that artemisinic acid (50-400 μM) decreases triglyceride levels and glycerol-3-phosphate dehydrogenase (GPDH) activity in hAMSCs in a dose-dependent manner . At a concentration of 200 μM, artemisinic acid significantly inhibits the differentiation of preadipocytes into mature adipocytes .

This anti-adipogenic effect is particularly relevant in the context of obesity research, as dysregulated adipocyte differentiation and function contribute to the development of obesity and associated metabolic disorders . The ability of artemisinic acid to modulate adipocyte differentiation suggests potential applications in managing obesity and metabolic syndrome .

Molecular Pathways

At the molecular level, artemisinic acid exerts its effects through multiple signaling pathways and transcription factors involved in adipogenesis. Studies have shown that artemisinic acid reduces the expression of key adipogenic transcription factors, including:

  • Peroxisome proliferator-activated receptor gamma (PPAR γ), a master regulator of adipogenesis

  • CCAAT/enhancer-binding protein alpha (C/EBP α), a late adipogenic factor

  • CCAAT/enhancer-binding protein delta (C/EBP δ), an early adipogenic factor

Notably, artemisinic acid selectively reduces C/EBP δ expression without affecting C/EBP β levels, indicating specificity in its action . The mechanism underlying the artemisinic acid-mediated reduction in C/EBP δ expression involves inhibition of Jun N-terminal kinase (JNK) activity .

Furthermore, artemisinic acid downregulates several PPAR γ target genes, including:

  • Lipoprotein lipase

  • CD36

  • Adipocyte protein

  • Liver X receptor

The compound also reduces the expression of adipogenesis-associated genes such as glucose transporter-4 and vascular endothelial growth factor . Additionally, artemisinic acid has been shown to decrease C/EBP α and 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase mRNA expression, thereby inhibiting cholesterol synthesis and melanogenesis .

Production Methods

Semi-synthetic Production

To address the limitations of natural extraction, significant efforts have been made to develop semi-synthetic production methods for artemisinic acid and subsequently artemisinin . A major breakthrough in this area was the engineering of yeast (Saccharomyces cerevisiae) strains capable of producing artemisinic acid through fermentation .

This process involved several key steps:

  • Discovery and characterization of A. annua genes encoding artemisinic acid biosynthetic enzymes

  • Engineering yeast metabolism through synthetic biology approaches to enable artemisinic acid production

  • Development of efficient fermentation processes for high-yield artemisinic acid production

  • Establishment of chemical methods to convert artemisinic acid to artemisinin

Semi-synthetic artemisinin production using this approach entered commercial production in 2013, providing a more reliable and potentially more cost-effective source of this important antimalarial drug .

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